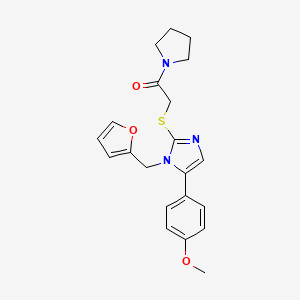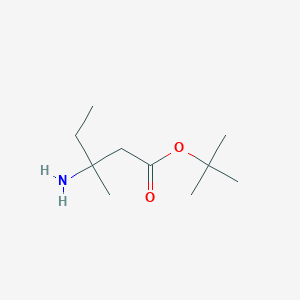
Tert-butyl 3-amino-3-methylpentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-amino-3-methylpentanoate: is an organic compound with the molecular formula C10H21NO2. It is a derivative of amino acids and is often used in organic synthesis and pharmaceutical research. The compound features a tert-butyl ester group, which is commonly used as a protecting group in organic synthesis to prevent unwanted reactions at the carboxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Classical Method: The preparation of tert-butyl esters of amino acids typically involves the reaction of the amino acid with tert-butanol in the presence of an acid catalyst such as sulfuric acid or boron trifluoride diethyl etherate.
Modern Method: A safer and more efficient method involves the use of anhydrous magnesium sulfate and boron trifluoride diethyl etherate.
Industrial Production Methods: Industrial production of tert-butyl 3-amino-3-methylpentanoate often employs large-scale batch reactors where the amino acid and tert-butanol are reacted under controlled conditions. The reaction mixture is then purified using techniques such as distillation and crystallization to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl 3-amino-3-methylpentanoate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Tert-butyl 3-amino-3-methylpentanoate is used as an intermediate in the synthesis of peptides and other complex organic molecules. Its tert-butyl ester group serves as a protecting group for the carboxyl group, allowing selective reactions at other functional groups .
Biology: In biological research, this compound is used in the study of enzyme mechanisms and protein synthesis. It serves as a model compound for studying the behavior of amino acid derivatives in biological systems.
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of prodrugs where the tert-butyl ester group can be hydrolyzed in vivo to release the active drug.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a building block for the synthesis of various functional materials .
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-3-methylpentanoate involves its hydrolysis to release the corresponding amino acid and tert-butanol. The amino acid can then participate in various biochemical pathways, including protein synthesis and metabolic processes. The tert-butyl ester group protects the carboxyl group during synthetic transformations, preventing unwanted side reactions .
Comparison with Similar Compounds
- Tert-butyl 2-amino-3-methylbutanoate
- Tert-butyl 2-amino-3-methylhexanoate
- Tert-butyl 2-amino-3-methylpropanoate
Comparison: Tert-butyl 3-amino-3-methylpentanoate is unique due to its specific structure, which provides distinct steric and electronic properties. Compared to similar compounds, it offers better stability and reactivity in certain synthetic applications. Its tert-butyl ester group is particularly effective in protecting the carboxyl group during multi-step synthesis .
Properties
IUPAC Name |
tert-butyl 3-amino-3-methylpentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2/c1-6-10(5,11)7-8(12)13-9(2,3)4/h6-7,11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUIUKHQTFYSXFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CC(=O)OC(C)(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
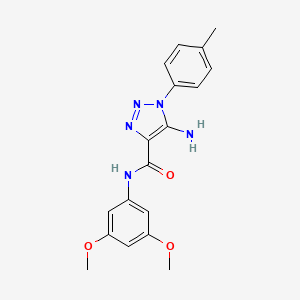
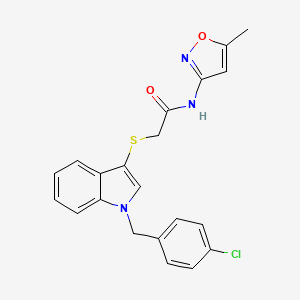
![2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-N-methyl-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2519811.png)
![N-[2-(furan-2-yl)-2-hydroxypropyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2519812.png)
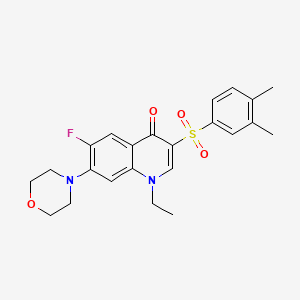
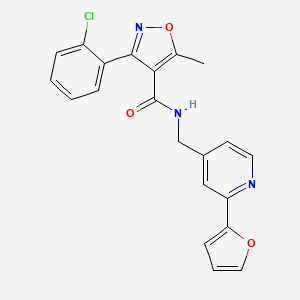
![N-(3-CHLORO-4-METHOXYPHENYL)-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2519819.png)
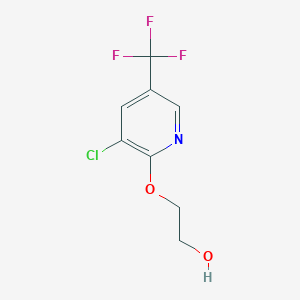
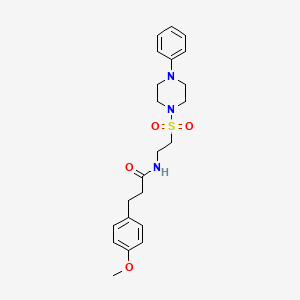
![1-Methyl-5-[(4-methylphenyl)methyl]-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2519823.png)
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(3-fluorophenyl)acetamide](/img/structure/B2519825.png)
![Rel-(1R,4S,6R)-2-azabicyclo[2.2.1]heptan-6-ol hydrochloride](/img/structure/B2519826.png)
![2-(3-methylphenoxy)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}acetamide](/img/structure/B2519827.png)
